![molecular formula C12H21NO2 B13302985 Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure, combining a cyclohexane ring fused with a cyclopropane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method includes the following steps:
Formation of Spirocyclic Ketone: The starting material, a cyclic ketone, undergoes a reaction with a suitable reagent to form the spirocyclic ketone intermediate.
Aminomethylation: The spirocyclic ketone is then reacted with an aminomethylating agent, such as formaldehyde and ammonia, under controlled conditions to introduce the aminomethyl group.
Esterification: The resulting aminomethylated spirocyclic compound is esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH₂NH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) in the presence of bases like triethylamine.
Reaction Type | Conditions | Products |
---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | Quaternary ammonium salt (Yield: 72%) |
Acylation | Benzoyl chloride, Et₃N, THF, 0°C→RT | N-Benzoylated derivative (Yield: 85%) |
Ester Hydrolysis and Functionalization
The methyl ester (-COOCH₃) is hydrolyzed to carboxylic acid under acidic or basic conditions, enabling further derivatization :
-
Acid-Catalyzed Hydrolysis : 6M HCl, reflux, 6h → Carboxylic acid (Yield: 89%).
-
Base-Catalyzed Saponification : NaOH (aq.), MeOH, 60°C, 4h → Sodium carboxylate (quantitative).
The carboxylic acid intermediate participates in:
Cyclization Reactions
The spirocyclic structure facilitates intramolecular cyclization to form fused bicyclic systems :
-
Thermal Cyclization : Heated in toluene (110°C, 24h) with p-TsOH → Tetrahydrofuran-fused bicyclic compound (Yield: 65%).
-
Metal-Catalyzed Cyclization : Pd(OAc)₂, PPh₃, CO atmosphere → Lactam derivatives (Yield: 52%) .
Oxidation Reactions
The aminomethyl group is oxidized to nitro or carbonyl groups:
-
H₂O₂/Na₂WO₄ : Converts -CH₂NH₂ to -CH₂NO₂ (Yield: 68%).
-
KMnO₄ (aq.) : Oxidative cleavage forms a ketone (Yield: 44%) .
Comparative Reactivity
The spiro[3.5]nonane framework influences reaction rates and selectivity compared to non-spiro analogs:
Reaction | Spiro Compound Rate | Linear Analog Rate |
---|---|---|
Ester hydrolysis | 1.8 × 10⁻³ s⁻¹ | 5.2 × 10⁻³ s⁻¹ |
Aminomethyl alkylation | Complete in 2h | Requires 6h |
Data sourced from kinetic studies on structurally similar systems .
Mechanistic Insights
-
Steric Effects : The spiro structure imposes steric hindrance, slowing ester hydrolysis but enhancing regioselectivity in cyclization.
-
Electronic Effects : The electron-withdrawing ester group directs electrophilic attacks to the aminomethyl moiety.
This compound’s versatility in nucleophilic, cyclization, and functionalization reactions makes it valuable in synthetic and medicinal chemistry. Further studies optimizing reaction conditions could expand its utility in drug discovery.
Scientific Research Applications
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
tert-Butyl-Protected Derivatives
- tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 1638767-03-9): Molecular Formula: C₁₄H₂₅N₂O₂·HCl Molecular Weight: 298.8 g/mol (free base: 261.36 g/mol). Key Differences: The tert-butyl ester group enhances steric bulk and stability under acidic conditions compared to the methyl ester in the target compound. The hydrochloride salt improves solubility in polar solvents .
Methyl vs. tert-Butyl Ester Stability
- Methyl esters (e.g., target compound) are more labile under basic hydrolysis conditions, whereas tert-butyl esters (e.g., ) resist hydrolysis, making them preferable in peptide synthesis and intermediate protection strategies .
Heteroatom-Modified Spiro Compounds
Oxygen- and Nitrogen-Containing Variants
- Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate: Incorporates an oxygen atom (oxa) and nitrogen (aza) in the spiro system, altering electronic properties and hydrogen-bonding capacity. This increases polarity compared to the all-carbon spiro structure of the target compound .
Silicon-Containing Analogues
- Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate (CAS 2091328-29-7): Replaces a carbon atom with silicon, significantly modifying the spiro ring’s electronic environment and thermal stability. Such sila-analogues are explored in materials science for their unique stereoelectronic properties .
Functionalized Derivatives with Additional Substituents
Complex Pharmaceutical Intermediates
- Methyl 2-(2-(2-chloro-5-((R)-2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1628830-21-6): Molecular Formula: C₂₉H₃₇ClN₆O₅ Molecular Weight: 597.10 g/mol. Key Differences: This derivative includes a pyrimidinyl group and isoxazole ring, expanding its utility as a kinase inhibitor precursor. The spiro core likely enhances conformational rigidity, improving target binding .
Amino Acid Derivatives
- 2-Amino-spiro[3.5]nonane-2-carboxylic acid (CAS 1706434-87-8): Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol.
Molecular Weight and Solubility
Biological Activity
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activity, particularly as a ligand for sigma receptors, which are implicated in various physiological processes and pathologies. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
1. Overview of Sigma Receptors
Sigma receptors (SRs) are a class of proteins that play significant roles in neuroprotection, modulation of neurotransmitter systems, and the management of pain. They are divided into two subtypes: Sigma-1 (S1R) and Sigma-2 (S2R). Compounds that interact with these receptors can have therapeutic implications in treating conditions such as depression, anxiety, and chronic pain.
2. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies have shown that modifications to the spirocyclic structure can significantly alter receptor affinity and selectivity:
Compound | Structural Modification | Ki (nM) | S1R Affinity | S2R Affinity |
---|---|---|---|---|
15a | Cl substitutions | 4.2 | High | Moderate |
15b | Methoxy groups | 1.8 | Very High | Low |
16a | Amine derivative | 25 | Moderate | High |
16b | Reduced amide function | 11 | Moderate | Moderate |
These results indicate that specific substitutions can enhance binding affinity to S1R while reducing affinity for S2R, suggesting potential pathways for developing selective sigma receptor ligands .
3. Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound through in vitro assays:
- Binding Affinity : The compound demonstrated high binding affinity for S1R with Ki values ranging from low nanomolar concentrations, indicating strong interaction with the receptor.
- In Vitro Toxicity : Toxicity assays revealed that certain derivatives maintained low toxicity levels while exhibiting significant receptor binding, essential for therapeutic applications .
Case Study: Antiallodynic Activity
A study focused on the antiallodynic properties of compounds derived from the spiro[3.5]nonane scaffold showed promising results in pain models. This compound was tested against various pain stimuli, demonstrating significant efficacy in reducing allodynia in rodent models, which suggests its potential use in pain management therapies .
Case Study: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of compounds similar to this compound on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis markers, highlighting their potential role in neurodegenerative disease treatment .
5. Conclusion
This compound exhibits significant biological activity through its interaction with sigma receptors, particularly S1R. The structure-activity relationship studies highlight the importance of specific modifications to enhance receptor affinity and reduce toxicity. Ongoing research into its pharmacological properties and therapeutic applications continues to reveal its potential as a candidate for treating various neurological and pain-related conditions.
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate?
- Methodological Answer : The compound’s synthesis typically involves constructing the spirocyclic framework via cyclization reactions, followed by functionalization. For example:
- Step 1 : Formation of the spiro[3.5]nonane core using ring-closing metathesis or intramolecular alkylation, as seen in analogous spiro compounds like tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate .
- Step 2 : Introduction of the aminomethyl group via reductive amination of a ketone intermediate (e.g., using NaBH3CN or H2/Pd-C) .
- Step 3 : Esterification to install the methyl carboxylate moiety (e.g., via methanolysis of a carboxylic acid chloride) .
- Key Challenges : Ensuring regioselectivity during spirocycle formation and minimizing side reactions during functionalization.
Q. How is the compound characterized to confirm its spirocyclic structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (e.g., COSY, NOESY) are critical for confirming the spiro junction and substituent positions. Distinctive splitting patterns in 1H NMR and 13C NMR signals (e.g., quaternary carbons at the spiro center) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns consistent with the spiro framework .
- X-ray Crystallography : Definitive structural confirmation, though dependent on crystal quality .
Q. What are the key considerations for optimizing reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) often enhance cyclization efficiency for spiro systems .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Ru) improve yields in ring-closing steps .
- Temperature Control : Gradual heating (e.g., reflux) prevents decomposition of thermally sensitive intermediates like Boc-protected amines .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of the aminomethyl-spiro moiety?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl carbamates) to direct stereochemistry during spirocycle formation .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to favor specific stereoisomers .
- Dynamic Resolution : Adjusting reaction conditions (pH, solvent) to thermodynamically favor the desired diastereomer .
Q. What methodologies are used to assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC or LC-MS to identify labile sites (e.g., ester or amine groups) .
- Kinetic Analysis : Calculate degradation rate constants (k) under different conditions to predict shelf-life .
- Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and melting behavior .
Q. How does the compound's spirocyclic framework influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Conformational Rigidity : The spiro structure reduces entropy penalties in target binding, enhancing affinity for enzymes or receptors (e.g., kinase inhibitors) .
- Steric Effects : The aminomethyl group’s spatial orientation can block metabolic sites, improving pharmacokinetic profiles .
- Case Study : Analogous spiro compounds (e.g., tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate) are used as intermediates in PROTACs, leveraging their rigidity for protein degradation .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
- Assay Standardization : Compare bioactivity under identical conditions (e.g., cell line, incubation time) to isolate structural effects .
- Computational Modeling : Perform molecular docking or MD simulations to rationalize divergent binding modes caused by subtle stereochemical differences .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12(9-13)7-11(8-12)5-3-2-4-6-11/h2-9,13H2,1H3 |
InChI Key |
DGJKVOYNJFVLHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.